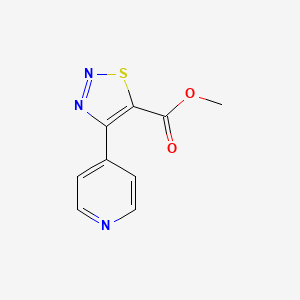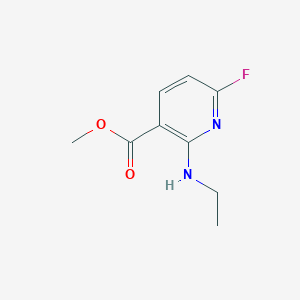
Methyl 2-(ethylamino)-6-fluoropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(ethylamino)-6-fluoropyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position of the pyridine ring, an ethylamino group at the 2nd position, and a methyl ester group at the 3rd position. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(ethylamino)-6-fluoropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of a pyridine derivative, followed by the introduction of the ethylamino group through nucleophilic substitution. The final step involves esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for large-scale production.
化学反応の分析
Types of Reactions
Methyl 2-(ethylamino)-6-fluoropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.
科学的研究の応用
Methyl 2-(ethylamino)-6-fluoropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of Methyl 2-(ethylamino)-6-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- Methyl 2-(methylamino)-6-fluoropyridine-3-carboxylate
- Methyl 2-(ethylamino)-5-fluoropyridine-3-carboxylate
- Methyl 2-(ethylamino)-6-chloropyridine-3-carboxylate
Uniqueness
Methyl 2-(ethylamino)-6-fluoropyridine-3-carboxylate is unique due to the specific positioning of the fluorine atom and the ethylamino group, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 6th position enhances its stability and lipophilicity compared to other similar compounds.
特性
CAS番号 |
210697-19-1 |
|---|---|
分子式 |
C9H11FN2O2 |
分子量 |
198.19 g/mol |
IUPAC名 |
methyl 2-(ethylamino)-6-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C9H11FN2O2/c1-3-11-8-6(9(13)14-2)4-5-7(10)12-8/h4-5H,3H2,1-2H3,(H,11,12) |
InChIキー |
JHINAWXNLKUEBT-UHFFFAOYSA-N |
正規SMILES |
CCNC1=C(C=CC(=N1)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


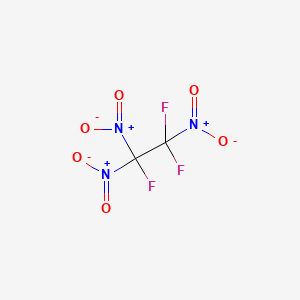
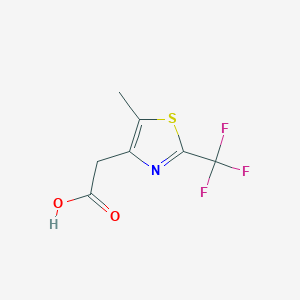

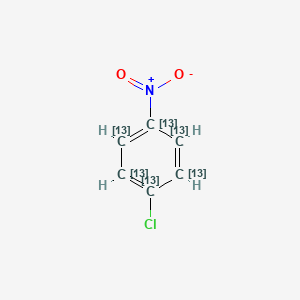

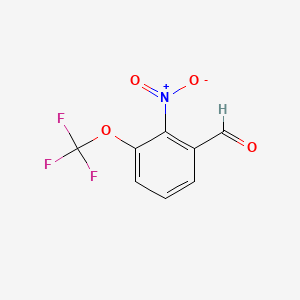
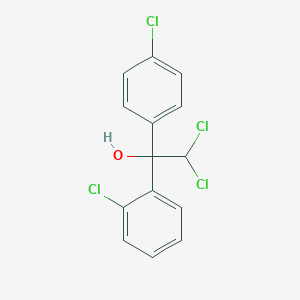

![2',4,4',5,5',6-Hexachloro-[1,1'-biphenyl]-2-ol](/img/structure/B13433286.png)


![[(2R,3R,4S,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13433291.png)
